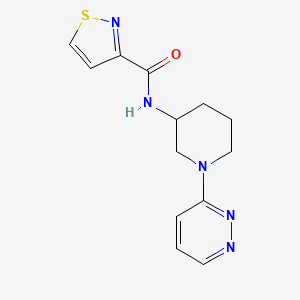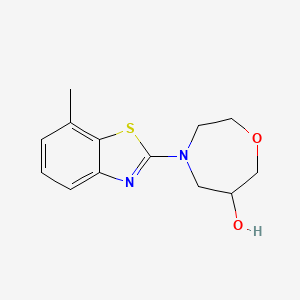![molecular formula C11H10IN3S B6975461 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6975461.png)
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine typically involves the cyclization of pyridine derivatives with thiazole precursors. One efficient method involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and reagents. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
科学的研究の応用
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K), which are involved in cancer and other diseases.
Biological Studies: The compound is used in studying the biological activity of thiazolo[5,4-c]pyridine derivatives, including their antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
作用機序
The mechanism of action of 5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of PI3K, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The presence of the iodine atom and the fused thiazole-pyridine ring system enhances its binding affinity and specificity for the target enzyme .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but differ in the position of the thiazole and pyridine rings.
Imidazo[4,5-b]pyridines: These compounds feature an imidazole ring fused to a pyridine ring and exhibit different pharmacological properties.
Uniqueness
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine is unique due to the presence of the iodine atom on the pyridine ring, which can significantly influence its reactivity and biological activity. The specific arrangement of the thiazole and pyridine rings also contributes to its distinct pharmacological profile .
特性
IUPAC Name |
5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3S/c12-8-1-2-11(13-5-8)15-4-3-9-10(6-15)16-7-14-9/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQYKPOMAFBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CS2)C3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Bromophenyl)-2-[(2-methylpyridin-3-yl)methylamino]ethanol](/img/structure/B6975385.png)
![[1-[(Pyrazolo[1,5-a]pyridin-3-ylmethylamino)-thiophen-2-ylmethyl]cyclobutyl]methanol](/img/structure/B6975392.png)
![1-(2-Bromophenyl)-2-[(2-fluoro-3-methoxyphenyl)methylamino]ethanol](/img/structure/B6975398.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6975399.png)

![N-methyl-1-(5-methyl-1,2-oxazol-3-yl)-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6975414.png)
![2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B6975418.png)
![benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B6975433.png)
![5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6975480.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6975488.png)
![2-Cyclopropyl-5-[[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B6975499.png)
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)

![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
